N-(3,4-dimethylphenyl)-4-iodobenzamide
Description
N-(3,4-Dimethylphenyl)-4-iodobenzamide is a benzamide derivative characterized by a 4-iodobenzoyl group linked to a 3,4-dimethyl-substituted aniline moiety. Its molecular structure combines electron-withdrawing (iodo) and electron-donating (methyl) groups, influencing its physicochemical and conformational properties. For instance, related benzamides, such as N-(3,4-dimethylphenyl)-4-methylbenzamide, exhibit antiperpendicular conformations between the N–H and C=O bonds in crystal structures, a feature likely conserved in the iodinated variant .
Synthesis likely involves coupling 4-iodobenzoyl chloride with 3,4-dimethylaniline, analogous to sulfonamide preparations described in .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO/c1-10-3-8-14(9-11(10)2)17-15(18)12-4-6-13(16)7-5-12/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESMLJQTBFOWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4-iodobenzamide typically involves the reaction of 3,4-dimethylaniline with 4-iodobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-4-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodobenzamide moiety can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl groups on the phenyl ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(3,4-dimethylphenyl)-4-azidobenzamide.
Scientific Research Applications
N-(3,4-Dimethylphenyl)-4-iodobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-4-iodobenzamide involves its interaction with specific molecular targets. The iodine atom in the compound can form halogen bonds with target proteins, influencing their activity. The 3,4-dimethylphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Molecular Conformation and Crystal Packing
Key analogs and their structural features are summarized below:
Key Observations:
- Electron Effects : The 4-iodo group in the target compound withdraws electrons, reducing electron density at the amide compared to methyl or hydroxymethyl substituents. This may affect resonance stabilization and hydrogen-bonding capacity .
- Conformational Flexibility : In crystal structures, the N–H bond in benzamides adopts an antiperpendicular orientation relative to C=O, minimizing steric clashes. Substituents like iodine (bulkier than methyl) may influence torsion angles and ring tilting, as seen in sulfonamide analogs .
- Crystal Packing : Hydrogen bonds (N–H···O=S/O) dominate packing in related compounds. The iodo group’s size and polarizability could alter packing efficiency compared to smaller substituents .
Physicochemical Properties
- Methyl groups in the 3,4-dimethylphenyl moiety further enhance hydrophobicity .
- Melting Points: While specific data are absent, analogs like N-(3,4-dimethylphenyl)-4-methylbenzamide form prism-like crystals recrystallized from ethanol, suggesting moderate melting points (~150–200°C) .
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